molecular formula C13H22O2 B1593875 Terpinyl propionate CAS No. 80-27-3

Terpinyl propionate

Cat. No. B1593875
CAS RN: 80-27-3
M. Wt: 210.31 g/mol
InChI Key: CMKQOKAXUWQAHG-UHFFFAOYSA-N
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Description

Terpinyl propionate is a compound with the molecular formula C13H22O2 . It is a fragrance ingredient that is not commonly used in cosmetics . It has a green, woody, citrus scent with sweet tropical nuances .


Synthesis Analysis

Terpinyl propionate can be synthesized from α-pinene or turpentine . The synthesis of terpineol, a related compound, has been conducted through a two-step mechanism in acidic conditions via terpin hydrate . A direct synthesis of terpineol from turpentine could be an ideal pathway to overcome the problems associated with the two-step mechanism .


Molecular Structure Analysis

The molecular weight of Terpinyl propionate is 210.313 Da . The IUPAC Standard InChI is InChI=1S/C13H22O2/c1-5-12(14)15-13(3,4)11-8-6-10(2)7-9-11/h6,11H,5,7-9H2,1-4H3 .


Physical And Chemical Properties Analysis

Terpinyl propionate has a refractive index of n20/D 1.464, a boiling point of 240 °C, and a density of 0.949 g/mL at 25 °C .

Safety And Hazards

Terpinyl propionate can cause skin and eye irritation. It is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment should be worn when handling this compound .

properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-5-12(14)15-13(3,4)11-8-6-10(2)7-9-11/h6,11H,5,7-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKQOKAXUWQAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C)(C)C1CCC(=CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044833
Record name Terpinyl propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a sweet, floral, herbaceous, lavender-like odour
Record name Terpinyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/354/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

274.00 to 275.00 °C. @ 760.00 mm Hg
Record name alpha-Terpineol propanoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in glycerol; slightly soluble in propylene glycol; insoluble in water; miscible with alcohol, chloroform, ether, most fixed oils, 1 ml in 2 ml 80% alcohol (in ethanol)
Record name Terpinyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/354/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.947-0.952
Record name Terpinyl propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/354/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Terpinyl propionate

CAS RN

80-27-3, 62395-45-3
Record name α-Terpinyl propionate
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Record name Terpinyl propionate
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Record name Terpinyl propionate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062395453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terpineol, propanoate
Source EPA Chemicals under the TSCA
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Record name 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-propanoate
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Record name Terpinyl propionate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-menth-1-en-8-yl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.152
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Terpineol, propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.737
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-TERPINYL PROPIONATE
Source FDA Global Substance Registration System (GSRS)
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Record name alpha-Terpineol propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032052
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… terpinyl propionate is not genotoxic. Data on the read-across analog terpinyl acetate (isomer mixture; CAS# 800735-0) show that terpinyl propionate … evaluated; terpinyl propionate was …
P Rao, S Divakar - World Journal of Microbiology and Biotechnology, 2002 - Springer
… Yields predicted by the models for a-terpinyl propionate and a-… Slightly lower yields were predicted in the case of a-terpinyl propionate… For the a-terpinyl propionate system, differences in …
Number of citations: 15 link.springer.com
FZ Mharti, B Lyoussi… - Natural product …, 2011 - journals.sagepub.com
The essential oil of the leaves of Pistacia lentiscus, collected from the middle Atlas in Morocco, was analyzed by GC and GC–MS. Altogether 43 components in concentrations of more …
Number of citations: 35 journals.sagepub.com
I Jerkovic, A Radonic, I Borcic - Journal of Essential Oil Research, 2002 - Taylor & Francis
… linalool oxide' terpinolene linalool terpinen-4-01 a-terpineol myrtenol nerol linalyl acetate geraniol sabinyl acetatet myrtenyl acetate a-terpinyl propionate neryl acetate geranyl acetate …
Number of citations: 95 www.tandfonline.com
G Niazipoor, M AghaAlikhani, A Mokhtassi-Bidgoli… - 2023 - researchsquare.com
As far as we know, there is no information on the effect of Achillea residuals on controlling weeds when considering the effective compounds of the aerial parts of this plant. Thus, in a …
Number of citations: 2 www.researchsquare.com
NW Davies - Journal of chromatography. A, 1990 - core.ac.uk
The separation and identification of monoterpenes and sesquiterpenes in plant essential oils and other natural and synthetic sources relies heavily on gas chromatography. In some …
Number of citations: 873 core.ac.uk
A Orav, A Raal, E Arak, M Muurisepp… - … -estonian Academy of …, 2006 - books.google.com
Variations in the essential oil composition of Artemisia absinthium L. obtained from different geographical areas of Europe were determined using capillary gas chromatographic and …
Number of citations: 125 books.google.com
B Manohar, S Divakar - Process Biochemistry, 2004 - Elsevier
… miehei catalysed preparation of α-terpinyl propionate where the tertiary hydroxyl group of α-… Ester—α-terpinyl propionate, Lipase—R. miehei. Three-dimensional plot for the esterification …
Number of citations: 69 www.sciencedirect.com
JC Maruzzella, JS Chiaramonte… - Journal of Pharmaceutical …, 1961 - Elsevier
The in vitro antifungal properties of the vapors of 196 aromatic chemicals were tested against growing cultures of four fungi. The data presented indicate that 63 per cent of the vapors …
Number of citations: 53 www.sciencedirect.com
OA Adebo, PB Njobeh, SCZ Desobgo… - Food Science & …, 2018 - Wiley Online Library
… Seven esters were identified in this study with linalyl acetate and terpinyl propionate being the predominant ones, with 19% and 1.5%, respectively, found (Table 2). Esters are …
Number of citations: 14 onlinelibrary.wiley.com

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